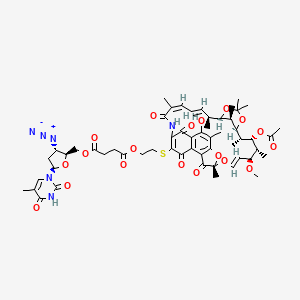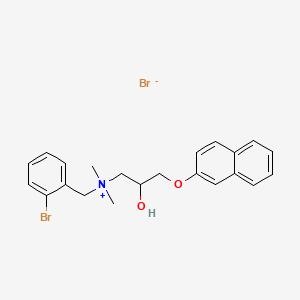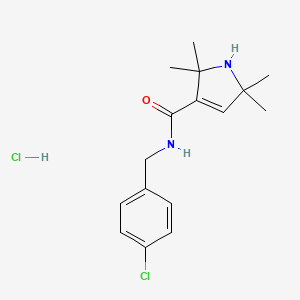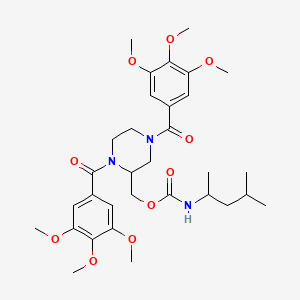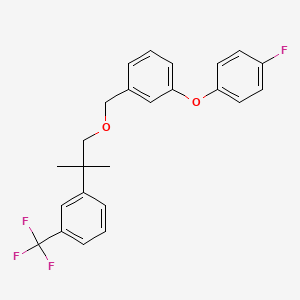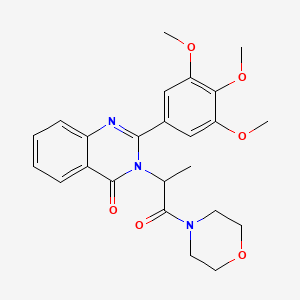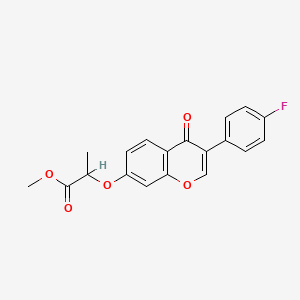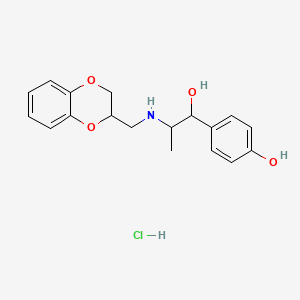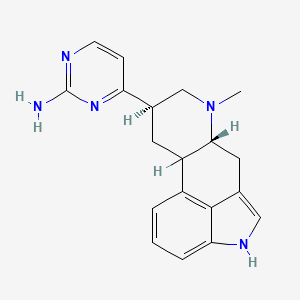
6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline is a complex organic compound that belongs to the ergoline family Ergoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry This particular compound features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms, fused to an ergoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline typically involves multiple steps, starting from simpler precursors. One common approach is to first synthesize the pyrimidine ring, followed by its attachment to the ergoline structure. The pyrimidine ring can be synthesized through a series of reactions involving acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates . These reactions include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate reagents, solvents, and catalysts to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions, can be employed . Additionally, the use of environmentally benign organoboron reagents can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions can introduce different substituents on the pyrimidine ring or the ergoline structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield methylsulfonyl derivatives, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. In the case of its neuroprotective and anti-inflammatory properties, the compound has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . This suggests that it can modulate cellular processes and signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share the pyrimidine ring structure and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also contain a pyrimidine ring and are known for their anticancer properties.
5-Amino-pyrazoles: These compounds are potent reagents in organic and medicinal chemistry, with applications in drug development.
Uniqueness
6-Methyl-8-beta-(2-amino-pyrimidin-4-yl)ergoline is unique due to its specific ergoline structure fused with a pyrimidine ring. This combination imparts distinct chemical properties and potential applications that are not found in other similar compounds. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
116979-35-2 |
|---|---|
Molecular Formula |
C19H21N5 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C19H21N5/c1-24-10-12(15-5-6-21-19(20)23-15)7-14-13-3-2-4-16-18(13)11(9-22-16)8-17(14)24/h2-6,9,12,14,17,22H,7-8,10H2,1H3,(H2,20,21,23)/t12-,14?,17-/m1/s1 |
InChI Key |
CSPLHNLVWWQLIF-ZYFOBHMOSA-N |
Isomeric SMILES |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=NC(=NC=C5)N |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=NC(=NC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


